molecular formula C21H21N5O5S2 B2471351 (Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1031390-70-1

(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2471351
CAS No.: 1031390-70-1
M. Wt: 487.55
InChI Key: FZAAGYLXCQFSOX-UVTDQMKNSA-N
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Description

(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a sophisticated synthetic compound designed for advanced pharmacological and biochemical research. Its complex structure, integrating a rhodanine moiety, a pyridopyrimidine core, and a piperazine ring, is characteristic of molecules investigated for targeted protein inhibition. This compound is of significant interest in the field of kinase inhibitor discovery and anticancer agent development , where its potential to interact with and modulate the activity of specific enzymes involved in cell signaling and proliferation is studied. The (Z)-configured exocyclic double bond adjacent to the thioxothiazolidinone ring is a critical pharmacophoric element that often confers high-affinity binding to ATP-binding sites. Researchers utilize this compound primarily in high-throughput screening assays and structure-activity relationship (SAR) studies to elucidate novel mechanisms for interrupting pathogenic cellular pathways. Its research value lies in its utility as a key chemical tool for probing disease mechanisms and validating new therapeutic targets in preclinical models.

Properties

IUPAC Name

ethyl 2-[1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c1-3-31-16(27)11-13-18(28)22-7-9-25(13)17-12(10-14-20(30)24(2)21(32)33-14)19(29)26-8-5-4-6-15(26)23-17/h4-6,8,10,13H,3,7,9,11H2,1-2H3,(H,22,28)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAAGYLXCQFSOX-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from diverse sources and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazolidine derivatives. The process may include the use of various reagents and conditions to achieve the desired structural modifications. For example, the introduction of the thiazolidine moiety can be achieved through a one-pot multi-component reaction involving aldehydes, primary amines, and mercaptoacetic acid .

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor properties. In particular, compounds containing the thiazolidine scaffold have shown promise against various cancer cell lines. For instance, derivatives with specific substitutions demonstrated cytotoxic effects against glioblastoma multiforme cells, with IC50 values indicating potent activity .

CompoundCell LineIC50 (μM)Activity
9bGlioblastoma15High
9eGlioblastoma20Moderate
10eGlioblastoma25Moderate

Antifungal Activity

In addition to antitumor effects, (Z)-ethyl 2-(1-(3-(thiazolidine derivative)-4H-pyrido[1,2-a]pyrimidin) also exhibits antifungal properties. A study reported that certain derivatives displayed fungicidal activity with minimum inhibitory concentrations (MICs) ranging from 62.5 to 125 μg/mL against various fungal strains including S. cerevisiae and dermatophytes .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the thiazolidine ring enhances lipophilicity, which may facilitate cellular uptake and interaction with target proteins involved in cancer progression and fungal cell viability . Molecular docking studies have suggested potential binding sites that may be critical for its biological effects .

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in vitro:

  • Study on Glioblastoma : Da Silva et al. evaluated a series of thiazolidinones for their antitumor activity against glioblastoma multiforme cells, revealing promising candidates for further development .
  • Antifungal Screening : Another study focused on the antifungal properties of similar compounds, demonstrating effective inhibition of fungal growth at low concentrations .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogues from the literature:

Compound Name/ID Core Structure Key Functional Groups Melting Point/°C Bioactivity (If Reported) Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one Thioxothiazolidinone, 3-oxopiperazine, ethyl acetate N/A Inferred ferroptosis induction
477735-22-1 (CAS) Pyrido[1,2-a]pyrimidin-4-one Thiazolidinone, piperazine, methoxyphenyl N/A Anticancer (structural analogy)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups 215–217 Not specified
N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines Dithiazole-pyridine hybrid Chloro-dithiazole, pyridinylamino N/A Antimicrobial, antitumor
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine Ester, cyano, tert-butylphenyl N/A Not specified

Key Observations:

  • The thioxothiazolidinone group distinguishes it from dithiazole-pyridine hybrids (e.g., ), which exhibit antimicrobial activity but lack the fused pyrimidine system .
  • Compared to tetrahydroimidazo[1,2-a]pyridine derivatives (), the target’s piperazine ring may enhance conformational adaptability for target binding .

Physicochemical and Conformational Properties

  • Solubility: The ethyl acetate group likely enhances aqueous solubility compared to non-ester analogues (e.g., 477735-22-1) .
  • Ring puckering : The 3-oxopiperazine ring’s puckering () could influence binding to flat targets (e.g., kinase ATP pockets) versus pyrrolidine derivatives (), which adopt distinct conformations .

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The synthesis involves multi-step heterocyclic condensation and cyclization. A plausible route includes:

  • Step 1 : Condensation of pyrido[1,2-a]pyrimidin-2-yl derivatives with 3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene via Schiff base formation (e.g., using aromatic aldehydes and mercaptoacetic acid) .
  • Step 2 : Introduction of the piperazin-2-yl moiety through nucleophilic substitution or coupling reactions under controlled pH and temperature .
  • Step 3 : Final esterification using ethyl 2-(3-oxopiperazin-2-yl)acetate precursors. Key intermediates should be purified via column chromatography and characterized by NMR and MS.

Q. How can the Z-configuration of the exocyclic double bond be confirmed?

The Z-configuration is confirmed using:

  • NMR NOE experiments : Cross-peaks between the thiazolidinone methyl group and adjacent protons indicate spatial proximity .
  • X-ray crystallography : Resolving the crystal structure provides unambiguous evidence of stereochemistry .
  • UV-Vis spectroscopy : Conjugation patterns in the Z-isomer exhibit distinct λmax shifts compared to the E-isomer .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the pyrido-pyrimidine, thiazolidinone, and piperazine moieties, focusing on deshielded protons (e.g., NH at δ 10–12 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and thioamide (C=S, ~1250 cm<sup>-1</sup>) groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How can solubility challenges be addressed during in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without destabilizing the compound .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at non-critical positions .
  • Micellar encapsulation : Employ surfactants like Tween-80 for aqueous dispersion .

Q. What are the key stability considerations for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or thioamide groups .
  • Oxygen-free environment : Argon purging minimizes oxidation of the thioxothiazolidinone ring .

Advanced Research Questions

Q. How can computational strategies optimize synthesis pathways?

  • Reaction path searching : Use quantum chemical calculations (DFT) to identify low-energy intermediates and transition states .
  • Machine learning (ML) : Train models on existing heterocyclic reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
  • In silico retrosynthesis : Tools like ICSynth (ICReDD) propose feasible routes by analyzing bond disconnections .

Q. What methodologies resolve contradictions in biological activity data?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Dose-response standardization : Use IC50 values normalized to positive controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Structural validation : Confirm batch purity via HPLC (>95%) and LC-MS .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like cell line or incubation time .

Q. How can AI-driven simulations improve pharmacokinetic profiling?

  • ADMET prediction : Tools like COMSOL simulate absorption, distribution, and metabolism using QSAR models .
  • Binding affinity modeling : Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., bacterial DNA gyrase) .
  • Solubility optimization : Neural networks recommend structural modifications to enhance bioavailability .

Q. What techniques analyze intermediates in multi-step syntheses?

  • In-situ monitoring : Use ReactIR or Raman spectroscopy to track reaction progress in real time .
  • Trapping experiments : Quench reactive intermediates (e.g., with methanol) for isolation and characterization .
  • HPLC-MS coupling : Identify transient species with high-resolution time-course analysis .

Q. How are reaction mechanisms validated for novel heterocyclic formations?

  • Isotopic labeling : <sup>13</sup>C or <sup>15</sup>N tracing confirms bond-forming steps (e.g., cyclization vs. rearrangement) .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to infer rate-determining steps .
  • Computational modeling : Compare theoretical (DFT) and experimental activation energies to validate proposed pathways .

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